2-Nitrophenyl 3-chlorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO4 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-5-3-4-9(8-10)13(16)19-12-7-2-1-6-11(12)15(17)18/h1-8H |
InChI Key |
GSFICNLFXVMHBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrophenyl 3 Chlorobenzoate and Analogous Aryl Esters
Classical Esterification Protocols for Aryl Esters
The traditional approaches to ester synthesis have been refined over decades, offering reliable, albeit sometimes limited, pathways to aryl esters. These methods typically involve the direct coupling of a carboxylic acid and a phenol (B47542) or their activated derivatives.
Fischer Esterification Limitations and Alternatives
Fischer-Speier esterification, first described in 1895, is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. vedantu.comwikipedia.org The process is driven to completion by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com
However, the Fischer method has significant limitations, particularly for the synthesis of aryl esters from phenols.
Low Nucleophilicity of Phenols: Phenols are considerably less nucleophilic than aliphatic alcohols. chemistrysteps.comchemistrysteps.com The lone pair on the phenolic oxygen is delocalized into the aromatic ring, reducing its ability to attack the protonated carbonyl carbon of the carboxylic acid, which is a key step in the Fischer mechanism. chemistrysteps.com
Harsh Reaction Conditions: The reaction requires strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and elevated temperatures. vedantu.commasterorganicchemistry.com These conditions can be incompatible with sensitive functional groups on either the phenol or the carboxylic acid, leading to undesired side reactions or decomposition. chemistrysteps.com
Reversibility: The reaction is an equilibrium process, and the reverse reaction, acid-catalyzed hydrolysis, can limit the yield, especially since removing water can be challenging. wikipedia.orgresearchgate.net
Due to these drawbacks, direct Fischer esterification is generally not the optimal method for preparing aryl esters like 2-Nitrophenyl 3-chlorobenzoate (B1228886). vedantu.com Alternative strategies that enhance the reactivity of the coupling partners are preferred.
Steglich Esterification and Mitsunobu Reaction for Aryl Ester Formation
To overcome the limitations of the Fischer method, protocols that operate under milder conditions and utilize activating agents have been developed. The Steglich esterification and Mitsunobu reaction are prominent examples.
Steglich Esterification: First reported by Wolfgang Steglich in 1978, this method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgrsc.org The reaction is typically performed at room temperature in aprotic solvents. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, then reacts with this intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol (or phenol) to yield the ester. rsc.orgorganic-chemistry.org A key advantage of the Steglich method is its mildness, which allows for the esterification of acid-sensitive substrates. rsc.orgjove.com
Mitsunobu Reaction: Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org Subsequent Sₙ2 substitution by a carboxylate nucleophile results in the desired ester with a clean inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgorganic-chemistry.orgwiley.com While highly effective, the reaction works best with acidic nucleophiles (pKa < 13) to avoid side reactions. wikipedia.org For less acidic phenols, stronger bases or modified reagents may be necessary. byjus.com The reaction has been successfully applied to the esterification of various benzoic acids with functionalized phenols, producing aryl esters in good to excellent yields. researchgate.net
| Feature | Steglich Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic acid, Alcohol/Phenol, DCC, DMAP (cat.) | Carboxylic acid, Alcohol/Phenol, PPh₃, DEAD/DIAD |
| Key Intermediate | O-acylisourea, Acyl-pyridinium ion | Alkoxyphosphonium salt |
| Conditions | Mild, typically room temperature | Mild, often 0 °C to room temperature |
| Stereochemistry | Retention at chiral alcohol center | Inversion at chiral alcohol center |
| Byproducts | Dicyclohexylurea (DCU) | Triphenylphosphine oxide (TPPO), Hydrazide |
| Scope | Broad, good for sterically hindered and acid-labile substrates. researchgate.netorganic-chemistry.org | Broad, especially useful for stereochemical inversion. organic-chemistry.orgwiley.com |
Utilization of Acyl Chlorides with Substituted Phenols
A highly effective and straightforward method for synthesizing aryl esters, including 2-Nitrophenyl 3-chlorobenzoate, is the reaction of an acyl chloride with a substituted phenol. This approach circumvents the need to activate the carboxylic acid in situ, as the acyl chloride is already a highly reactive electrophile.
The general procedure involves reacting the corresponding acyl chloride (e.g., 3-chlorobenzoyl chloride) with the phenol (e.g., 2-nitrophenol) in the presence of a base to neutralize the HCl byproduct. Common bases include pyridine (B92270) or aqueous sodium hydroxide (B78521), often in a two-phase system with a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB). lew.roingentaconnect.comrsc.org The reaction is typically rapid and high-yielding. lew.ro
For instance, the synthesis of analogs such as 4-formyl-2-nitrophenyl 2-chlorobenzoate (B514982) has been achieved by first preparing 2-chlorobenzoyl chloride from 2-chlorobenzoic acid and thionyl chloride. nih.gov The resulting acyl chloride is then reacted with 4-hydroxy-3-nitrobenzaldehyde (B41313) in the presence of pyridine. nih.gov Similarly, 4'-nitrophenyl 4-chloro-3-nitrobenzoate was synthesized by reacting 4-chloro-3-nitrobenzoyl chloride with 4-nitrophenol (B140041) and potassium carbonate, catalyzed by TBAB. rsc.org
| Acyl Chloride | Phenol | Base/Catalyst | Product | Yield | Reference |
| 2-chlorobenzoyl chloride | 4-hydroxy-3-nitrobenzaldehyde | Pyridine | 4-formyl-2-nitrophenyl 2-chlorobenzoate | N/A | nih.gov |
| 4-chloro-3-nitrobenzoyl chloride | 4-nitrophenol | K₂CO₃ / TBAB | 4'-nitrophenyl 4-chloro-3-nitrobenzoate | 80% | rsc.org |
| Acetyl chloride | p-cresol | NaOH / TBAC | p-tolyl acetate (B1210297) | >98% | ingentaconnect.com |
| Benzoyl chloride | Phenol | NaOH / TBAC | Phenyl benzoate (B1203000) | >98% | ingentaconnect.com |
TBAC: Tetrabutylammonium chloride, TBAB: Tetrabutylammonium bromide
This method is generally preferred for its simplicity, speed, and high efficiency, especially when the required acyl chloride is commercially available or easily prepared. lew.ro
Application of Activating Reagents in Aryl Ester Synthesis
The concept of "activation" is central to many modern esterification protocols, aiming to increase the electrophilicity of the carboxylic acid, thereby facilitating attack by the weakly nucleophilic phenol. nih.gov An "active ester" is a derivative that is highly susceptible to nucleophilic attack. wikipedia.org
Several classes of reagents are employed for this purpose:
Carbodiimides: As seen in the Steglich reaction, DCC and other carbodiimides activate carboxylic acids to form O-acylisourea intermediates. wikipedia.orgorganic-chemistry.org
Benzotriazole-based Reagents: 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive in peptide coupling and esterification. It reacts with the activated carboxylic acid (e.g., the O-acylisourea in a DCC-mediated coupling) to form an HOBt active ester, which is more reactive and less prone to side reactions like racemization. wikipedia.orgthieme-connect.com
Aryl Sulfonates: Reagents like aryl 4-nitrobenzenesulfonates can serve as efficient coupling agents for synthesizing aryl esters of protected amino acids, highlighting another route to activated ester intermediates. thieme-connect.com
Trichloroacetimidates: These reagents can be used for ester synthesis under mild, promoter-free conditions through a process of symbiotic activation, where the reagent deprotonates the carboxylic acid to form a reactive ion pair. nih.gov
These activating reagents are indispensable tools in modern organic synthesis, enabling the formation of ester bonds in complex molecules under conditions that preserve sensitive functional groups.
Advanced Catalytic Synthesis Routes for Aryl Esters
While classical methods are robust, recent research has focused on developing more atom-economical and environmentally benign catalytic routes. Transition metal catalysis, in particular, has opened new avenues for aryl ester synthesis.
Transition Metal-Catalyzed Approaches
Transition metal-catalyzed reactions provide powerful alternatives to traditional esterification, often proceeding through novel mechanistic pathways such as C-H bond functionalization or cross-coupling. researchgate.netacs.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-O bond formation. One approach involves the cross-coupling of aryl halides or triflates with carboxylic acids. nih.gov Another advanced strategy is the direct C-H activation of arenes, followed by coupling with carboxylic acids. This C-H alkoxycarbonylation is a highly atom-economical method for directly converting an aromatic C-H bond into a C-O ester linkage. acs.org
Copper-Catalyzed Reactions: Copper catalysts have also been employed for the synthesis of aryl ethers and esters, sometimes offering a more economical alternative to palladium. researchgate.net
Rhodium and Ruthenium Catalysis: Recently, bimetallic clusters such as Rhodium-Ruthenium oxides (RhRuOₓ) have been developed as highly efficient catalysts for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids. eurekalert.org This reaction uses molecular oxygen as the sole, environmentally friendly oxidant to directly produce aryl esters, representing a significant advance in sustainable chemistry. eurekalert.org
These catalytic methods, while often requiring more specialized conditions and catalyst development, represent the cutting edge of ester synthesis, offering pathways with high efficiency and minimal waste. wiley.comcuny.edu
| Catalyst System | Reaction Type | Reactants | Key Features | Reference |
| Palladium (Pd) | Cross-Coupling | Aryl halide/triflate + Carboxylic acid | Forms C-O bonds from pre-functionalized arenes. | nih.gov |
| Palladium (Pd) | C-H Alkoxycarbonylation | Arene + Carboxylic acid | Direct functionalization of C-H bonds; atom-economical. | acs.org |
| Rhodium-Ruthenium (RhRuOₓ) | Cross-Dehydrogenative Coupling | Arene + Carboxylic acid | Uses O₂ as the sole oxidant; highly sustainable. | eurekalert.org |
| Earth-abundant Alkali Metals | Transesterification | Aryl ester + Phenol | Catalyzes challenging transesterification between two aryl groups. | rsc.org |
Palladium-Catalyzed Synthesis of Aryl Esters
Palladium-catalyzed reactions are among the most versatile and widely employed methods for constructing aryl esters. These reactions typically involve the coupling of an aryl halide or a related electrophile with a carboxylic acid or its derivative.
One prominent approach is the palladium-catalyzed carbonylation of aryl halides. nih.govnih.gov This method introduces a carbonyl group from carbon monoxide (CO) gas, which then couples with an alcohol or phenol to form the ester. nih.govnih.gov To circumvent the use of toxic CO gas, researchers have developed methods that utilize CO surrogates. For instance, aryl formates can serve as an efficient source of carbon monoxide in palladium-catalyzed esterification of aryl halides, proceeding at ambient pressure to give high yields of the corresponding esters. rsc.org Another strategy involves the use of phenyl formate (B1220265) as a CO surrogate in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides. organic-chemistry.org This reaction proceeds under mild conditions (80°C) and demonstrates excellent functional group tolerance. organic-chemistry.org The catalyst system, often employing ligands like P(t-Bu)3 or Xantphos, can achieve high yields with only a small excess of the formate. nih.govorganic-chemistry.org
The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form a palladium-aroyl intermediate. nih.govorganic-chemistry.org Subsequent reductive elimination with an alcohol or phenol yields the desired aryl ester and regenerates the Pd(0) catalyst. organic-chemistry.org
A notable advancement in this area is the palladium-catalyzed coupling of aryl halides with 4-dimethylaminopyridine (DMAP) and carbon monoxide to generate electrophilic aroyl-DMAP salts. nih.gov These salts are highly reactive and can subsequently react with a variety of nucleophiles, including those with functional groups that might not be compatible with standard carbonylation conditions. nih.gov This method is scalable and produces products with low levels of impurities due to the precipitation of the salt as it forms. nih.gov
| Method | Aryl Source | Carbonyl Source | Key Features |
| Heck Carbonylation | Aryl Halide | CO gas | First-generation method, requires handling of toxic CO gas. nih.gov |
| Aryl Formate Method | Aryl Halide | Aryl Formate | Avoids external CO gas, proceeds at ambient pressure. rsc.org |
| Phenyl Formate Method | Aryl Halide | Phenyl Formate | Mild conditions (80°C), excellent functional group tolerance. organic-chemistry.org |
| Aroyl-DMAP Salts | Aryl Halide | CO gas | Forms highly reactive electrophilic intermediates, scalable. nih.gov |
Iron-Catalyzed Esterification and Cross-Coupling Reactions
The high natural abundance, low cost, and low toxicity of iron have made it an attractive alternative to precious metal catalysts like palladium. mdpi.com Iron-catalyzed cross-coupling reactions have emerged as a valuable platform for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org
For the synthesis of aryl esters, iron-catalyzed cross-coupling reactions can be employed. While direct esterification is less common, the functionalization of an existing aryl ester is a viable strategy. For example, the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents allows for the modification of the aromatic ring. mdpi.com This method demonstrates high selectivity for the cross-coupling reaction in the presence of the hydrolytically labile phenolic ester bond. mdpi.com The use of environmentally benign urea (B33335) ligands instead of the reprotoxic N-methyl-2-pyrrolidone (NMP) further enhances the green credentials of this approach. mdpi.com
Iron can also catalyze the cross-coupling of alkyl halides with aryl Grignard reagents, a reaction that can be used to build more complex molecules containing an aryl ester moiety. thieme-connect.de The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a Lewis basic additive helps to suppress side reactions. thieme-connect.de
More recently, a metallaphotoredox system combining an inexpensive iron salt (FeCl3) with a nickel catalyst has been developed for the decarboxylative cross-coupling of carboxylic acids and aryl iodides. acs.org This method proceeds via a distinct mechanism from traditional iridium/nickel systems and allows for the coupling of a wide range of carboxylic acids with aryl iodides. acs.org
Bimetallic Oxide Cluster Catalysis (e.g., RhRuOₓ/C)
Bimetallic catalysts, which contain two different metals, can exhibit synergistic effects that lead to enhanced catalytic activity and selectivity compared to their monometallic counterparts. rsc.org In the context of aryl ester synthesis, rhodium-ruthenium (RhRu) bimetallic oxide clusters supported on carbon (RhRuOₓ/C) have shown exceptional promise. eurekalert.orgnims.go.jplabmanager.com
These nano-sized catalysts, with a mean diameter of just 1.2 nm, are highly effective in the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids. eurekalert.orglabmanager.com A key advantage of this system is its use of molecular oxygen as the sole oxidant, a non-toxic and abundant reagent, with water being the only byproduct. eurekalert.orglabmanager.com This represents a significant improvement over traditional CDC reactions that often rely on hazardous oxidants. labmanager.com
The RhRuOₓ/C catalyst demonstrates high reactivity with a variety of arenes and carboxylic acids, making it a versatile tool for producing a wide range of aryl esters. eurekalert.orglabmanager.com The synergistic interaction between rhodium and ruthenium is believed to be crucial for the catalyst's high performance. eurekalert.org This technology holds significant potential for developing more sustainable and efficient chemical syntheses. labmanager.combritishwaterfilter.com
Metal-Free Catalysis and Organocatalytic Systems
The development of metal-free catalytic systems is a major focus in green chemistry, aiming to avoid the costs and potential toxicity associated with metal catalysts.
Triarylphosphite and N-Iodosuccinimide Mediated Green Esterification
A direct and efficient metal-free method for the synthesis of aryl esters involves the use of triarylphosphites and N-iodosuccinimide (NIS) in a neutral reaction medium. rsc.org This "green esterification" provides good to high yields (42% to 99%) for a wide range of aromatic and aliphatic carboxylic acids. rsc.org For more acidic carboxylic acids, the addition of a base like DBU can enhance the reaction yields. rsc.org
Mechanistic studies, including radical trapping experiments and 31P NMR, suggest that the reaction proceeds through a radical pathway. rsc.org This method offers a straightforward and environmentally friendlier alternative to many metal-catalyzed processes.
Solid Acid Catalysts (e.g., Acid-Activated Bentonite) in Esterification
Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. ias.ac.in Acid-activated bentonite (B74815), a type of clay, has proven to be an effective and versatile catalyst for the esterification of various carboxylic acids with phenols and alcohols. researchgate.netresearchgate.net
Bentonite is a natural clay that can be activated by treatment with acid, which increases its surface area and the number of acidic sites. mdpi.comrsc.org This material can function as both a Brønsted and Lewis acid catalyst. ias.ac.in The use of acid-activated Indian bentonite (AAIB) has been shown to give good to excellent yields of esters under specific reaction conditions. researchgate.net The catalyst is also regenerable and reusable, further enhancing its green credentials. researchgate.net
| Method | Reagents/Catalyst | Key Features |
| Triarylphosphite/NIS | Triarylphosphite, N-Iodosuccinimide | Metal-free, neutral conditions, good to high yields. rsc.org |
| Solid Acid Catalysis | Acid-Activated Bentonite | Heterogeneous catalyst, reusable, environmentally benign. researchgate.netresearchgate.net |
Green Chemistry Principles in Aryl Ester Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idinnovareacademics.in The synthesis of aryl esters is an area where these principles can have a significant impact.
Key green chemistry metrics used to evaluate the "greenness" of a reaction include atom economy, reaction mass efficiency (RME), and the E-factor (environmental factor). tamu.eduresearchgate.net Atom economy measures the proportion of reactant atoms that are incorporated into the final product. core.ac.uk RME considers the yield and stoichiometry of a reaction, while the E-factor quantifies the amount of waste produced per unit of product. tamu.eduresearchgate.net
The methodologies discussed in this article can be evaluated against these principles. For example, the development of catalytic systems, whether metal-based or metal-free, aligns with the principle of using catalytic reagents over stoichiometric ones. um-palembang.ac.id The use of molecular oxygen as an oxidant in the RhRuOₓ/C catalyzed system is a prime example of employing a less hazardous and more environmentally benign reagent. eurekalert.orglabmanager.com Similarly, the use of solid acid catalysts like acid-activated bentonite allows for easier catalyst recovery and reuse, minimizing waste. researchgate.net The move away from toxic solvents and the development of reactions that can be performed under milder conditions also contribute to a greener synthetic process. nih.govscribd.com
The ongoing development of new synthetic methods for aryl esters, driven by the principles of green chemistry, will continue to provide more efficient, selective, and sustainable routes to this important class of compounds.
Atom Economy and Waste Minimization in Cross-Dehydrogenative Coupling (CDC) Reactions
By avoiding these preparatory steps, CDC reactions streamline synthetic pathways, making them shorter and cleaner. rsc.org This approach significantly improves atom economy by ensuring that the majority of atoms from the reactants are incorporated into the final product, drastically minimizing by-products. labmanager.combritishwaterfilter.com The direct acyloxylation of C-H bonds with carboxylic acids is a powerful and green strategy for synthesizing diverse esters, embodying the principles of atom economy and waste reduction. rsc.orgresearchgate.net This makes CDC a superior and more environmentally benign route for producing aryl esters and other valuable chemical compounds. labmanager.comrsc.org
Sustainable Oxidants and Reagents (e.g., Molecular Oxygen)
A key factor in the sustainability of CDC reactions is the choice of oxidant, which is required to facilitate the coupling. eurekalert.org Historically, these reactions have often employed stoichiometric, and sometimes hazardous, oxidants like hypervalent iodine reagents, copper(II) salts, or organic peroxides. britishwaterfilter.comsioc-journal.cn These traditional oxidants can be toxic, explosive, or produce harmful by-products, posing significant environmental and safety concerns. labmanager.comsioc-journal.cn
The pursuit of greener chemistry has led to the successful use of molecular oxygen (O₂) as the sole or terminal oxidant in many CDC processes. labmanager.comeurekalert.orgsioc-journal.cnnih.gov Molecular oxygen is an ideal oxidant due to its non-toxicity, natural abundance, and environmental benignity. labmanager.comsioc-journal.cn When molecular oxygen is used as the oxidant, the only by-product is water, making the process exceptionally clean. labmanager.comsioc-journal.cn Researchers have developed innovative catalyst systems, such as Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, that demonstrate remarkable efficiency in CDC reactions using only oxygen as the oxidant. labmanager.comeurekalert.org This approach is not only safer and cleaner but also highly efficient at converting reactants to the desired ester products. labmanager.com The use of molecular oxygen, often in conjunction with transition-metal catalysts, is a significant advancement in creating sustainable and economically viable methods for aryl ester synthesis. nih.govrsc.org
| Oxidant Type | Examples | Advantages | Disadvantages | Citations |
| Sustainable Oxidant | Molecular Oxygen (O₂) | Abundant, non-toxic, environmentally benign, produces only water as a by-product. | Often requires a catalyst; can have lower reactivity at ground state. | labmanager.comeurekalert.orgsioc-journal.cn |
| Traditional Oxidants | Hypervalent iodine reagents, Copper(II) salts, Peroxides, Benzoquinone | High reactivity. | Can be toxic, explosive, and produce hazardous waste; poor atom economy. | labmanager.combritishwaterfilter.comsioc-journal.cn |
Mild Reaction Conditions and Solvent Considerations
Modern synthetic methods for aryl esters increasingly emphasize the use of mild reaction conditions to improve energy efficiency and functional group tolerance. Many recently developed protocols operate at or near room temperature, avoiding the need for harsh heating. rsc.orgwiley.com For instance, the metal-free synthesis of aryl esters from carboxylic acids and diaryliodonium salts proceeds efficiently under mild conditions. acs.orgorganic-chemistry.org Similarly, copper-catalyzed amination of aryl boronic esters can be accomplished under mild reaction conditions, highlighting the compatibility of these methods with sensitive substrates. nih.gov
Solvent selection is another critical aspect of sustainable synthesis. While dipolar aprotic solvents are commonly used for nucleophilic aromatic substitution (SNAr) reactions, there is a growing trend toward using greener alternatives. acsgcipr.org Research has explored various solvents, including esters, ethers, and aromatic hydrocarbons like toluene, to find effective yet more environmentally friendly options. organic-chemistry.orgacsgcipr.org Some protocols have been developed to work in green media such as water or ethanol. wiley.com However, the choice of solvent can be complex, as it must facilitate the reaction without participating in it; for example, less-hindered alcohols can sometimes act as nucleophiles, leading to unwanted side products. acsgcipr.org The development of reactions that proceed under mild temperatures in benign solvents is a key goal in modern organic synthesis. mdpi.comrsc.orgnih.gov
Photochemical and Radical-Mediated Synthesis of Aryl Esters
The use of visible light as a renewable energy source to drive chemical reactions has led to innovative and powerful methods for ester synthesis. These photochemical approaches often proceed through radical intermediates, offering unique reactivity compared to traditional thermal methods.
Visible-Light-Induced Oxidative Esterification Mechanisms
Visible-light-induced oxidative esterification has emerged as a potent, metal-free strategy for synthesizing esters directly from aldehydes. rsc.orgresearchgate.netnih.gov The reaction mechanism typically begins with the photochemical cleavage of a bond in a reagent like bromotrichloromethane (B165885) (BrCCl₃) or N-bromosuccinimide (NBS) upon irradiation with visible light (e.g., from blue or purple LEDs). rsc.orgacs.org
A common pathway involves the following key steps:
Radical Generation: Visible light initiates the homolytic cleavage of a weak bond, for example, the Br-C bond in BrCCl₃, to generate a trichloromethyl radical (•CCl₃). acs.org
Hydrogen Atom Transfer (HAT): The highly reactive •CCl₃ radical abstracts a hydrogen atom from the aldehyde (R-CHO), forming an acyl radical (R-C•=O). rsc.orgacs.org
Halogenation: The acyl radical then reacts with another molecule of BrCCl₃ to form an acyl bromide (R-CO-Br) and regenerate the •CCl₃ radical, which can continue the chain. rsc.orgacs.org
Esterification: Finally, the in-situ generated acyl bromide reacts with an alcohol or phenol to furnish the desired ester product. rsc.org
Mechanistic studies using radical scavengers like TEMPO have confirmed the presence of acyl radical intermediates, as their addition significantly decreases the product yield. rsc.org This method is appealing for its mild conditions and avoidance of heavy metal catalysts. researchgate.netnih.gov
Self-Propagating Radical Chain Reactions
A particularly efficient variation of photochemical synthesis involves a self-propagating radical chain reaction. acs.orgnih.gov In these processes, the reaction, once initiated, can sustain itself without the need for a continuous external supply of a photocatalyst. acs.org A notable example is the visible-light-induced synthesis of O-aryl esters from aldehydes and phenols using BrCCl₃. acs.orgnih.gov
In this self-promoted method, the phenolate (B1203915) anion acts as both a substrate and a photosensitizer. acs.org The phenolate is excited by visible light and is then oxidized by BrCCl₃ to generate the initiating •CCl₃ radical. acs.org This radical then participates in a chain reaction as described in the section above. acs.org The key feature is the regeneration of a radical species in the propagation steps, which allows the chain to continue. beilstein-journals.orgnih.gov These reactions are highly efficient, often proceeding without any extra photocatalyst or transition-metal catalyst, and can be driven by a simple compact fluorescent lamp or even natural sunlight. acs.org The radical chain mechanism is a powerful tool for forming carbon-heteroatom bonds under exceptionally mild and operationally simple conditions. acs.orgbeilstein-journals.org
Substrate Scope and Functional Group Compatibility in Synthetic Routes
The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern esterification methodologies, including CDC and photochemical routes, have been developed to be compatible with a wide array of starting materials and chemical functionalities.
For instance, Ni-catalyzed reductive coupling methods display a broad substrate scope, tolerating functional groups such as esters, alkenes, amides, aldehydes, ketones, sulfones, and phosphonates. rsc.org This allows for the synthesis of complex chiral aryl carbinol esters without requiring protective group chemistry. rsc.org Similarly, visible-light-mediated reactions for preparing oxime esters work well with aryl aldehydes containing both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro, nitro) substituents. nih.gov
The following table summarizes the compatibility of various functional groups and substrates in several modern ester synthesis methodologies.
| Synthetic Method | Compatible Substrates | Tolerated Functional Groups | Citations |
| Ni-Catalyzed Reductive Coupling | 1-chloro-1-alkanol esters, Aryl/vinyl halides | Esters, Alkenes, Amides, Aldehydes, Ketones, Sulfones, Phosphonates, Chlorides | rsc.org |
| Visible-Light-Induced Esterification | Aromatic & Aliphatic Aldehydes, Alcohols, Phenols | Electron-donating & electron-withdrawing groups (methyl, chloro, nitro), multi-substituted arenes | rsc.orgacs.orgnih.gov |
| K₂CO₃-Promoted Acyl-Acyl Exchange | Primary aryl amides, Naphthol derivatives | Methoxy, Fluoro, Chloro, Bromo groups | rsc.org |
| Metal-Free Arylation (Diaryliodonium Salts) | Aromatic & Aliphatic Carboxylic Acids | Primary alcohols, N-Boc substituents, Ketones, Sterically hindered ortho-positions | organic-chemistry.org |
| Cross-Dehydrogenative Coupling (CDC) | Arenes, Carboxylic Acids, N-aryl glycine (B1666218) esters, Terminal alkynes | Amides, Esters, Aldehydes, Olefins | rsc.orgnih.gov |
This broad compatibility makes these advanced synthetic routes powerful tools for constructing a diverse library of aryl esters, including those with complex substitution patterns like this compound, which are valuable in materials science and medicinal chemistry. organic-chemistry.orgrsc.org
Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
The structural arrangement of 2-nitrophenyl 3-chlorobenzoate (B1228886), with two modifiable aromatic rings connected by an ester, makes it a valuable precursor for a range of functionalized molecules. The ester group acts as a key linkage that can be cleaved or used as an activating group, while the nitro and chloro substituents provide sites for further chemical elaboration.
While direct conversion of 2-nitrophenyl 3-chlorobenzoate to aromatic ketones is not prominently documented, related transformations of aromatic esters are well-established. The ester can be hydrolyzed under basic or acidic conditions to yield 2-nitrophenol (B165410) and 3-chlorobenzoic acid. This cleavage is a critical first step, as the liberated 3-chlorobenzoic acid is a versatile precursor for functionalized aromatics.
3-Chlorobenzoic acid can be converted into its corresponding acyl chloride, which is a highly reactive intermediate for Friedel-Crafts acylation reactions to produce a variety of substituted aromatic ketones. chemie-brunschwig.ch Furthermore, the liberated 3-chlorobenzoic acid can participate in decarboxylative cross-coupling reactions, a modern method for forming carbon-carbon or carbon-heteroatom bonds, thereby producing diverse functionalized aromatic compounds. acs.org
The nitro group on the phenolic portion also offers a synthetic handle. It can be readily reduced to an amino group, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a wide array of substituents, thus creating diverse functionalized aromatics. vulcanchem.com
The bifunctional nature of this compound allows it to serve as a linchpin in the assembly of complex molecules. The two aromatic rings can be functionalized in a stepwise manner. For instance, the nitro group can be selectively reduced to an amine without affecting the chloro-substituent or the ester linkage, typically using reagents like tin(II) chloride or catalytic hydrogenation. vulcanchem.com The resulting 2-aminophenyl 3-chlorobenzoate can then undergo a host of transformations, such as amide bond formation or palladium-catalyzed C-N cross-coupling reactions, to build more elaborate structures. acs.org
Following the modification of the nitrophenyl moiety, the ester bond can be cleaved. The resulting 3-chlorobenzoic acid fragment can then be used in subsequent synthetic steps, such as conversion to amides or other esters, or used in carbon-carbon bond-forming reactions. This sequential reactivity makes the parent compound a useful building block for creating libraries of complex molecules with diverse substitution patterns. units.itwho.int
This compound is amenable to several divergent reaction pathways, allowing for the synthesis of distinct product classes from a single starting material.
Reactions at the Nitro Group : The primary transformation of the nitro group is its reduction to an amine (—NH2), a key functional group in the synthesis of pharmaceuticals, heterocycles, and dyes. vulcanchem.com
Reactions at the Ester Linkage : The ester bond is susceptible to nucleophilic attack. Hydrolysis (saponification) yields the constituent phenol (B47542) and carboxylic acid. Aminolysis with various amines would produce 3-chlorobenzamides and 2-nitrophenol, offering a straightforward route to a library of amide compounds.
Reactions involving the Aromatic Rings : The chloro-substituted ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, it can be functionalized via transition-metal-catalyzed cross-coupling reactions. The nitrophenyl ring is highly electron-deficient and can undergo SNAr reactions more readily, where a suitable nucleophile displaces the nitro group, although this is less common than its reduction. acs.org
This array of possible transformations underscores the compound's utility as a divergent synthetic intermediate. A summary of these potential transformations is provided in the table below.
| Functional Group | Reaction Type | Potential Products | Relevant Analogy Citation |
| Nitro Group | Reduction | 2-Aminophenyl 3-chlorobenzoate | vulcanchem.com |
| Ester Linkage | Hydrolysis (Saponification) | 2-Nitrophenol, 3-Chlorobenzoic Acid | semanticscholar.org |
| Ester Linkage | Aminolysis | 3-Chlorobenzamides, 2-Nitrophenol | |
| Chloroaromatic Ring | Cross-Coupling (Post-hydrolysis) | Biaryl compounds, functionalized benzoic acids | acs.orgipb.pt |
Strategic Applications in Catalytic Systems
A significant application for nitrophenyl esters lies in their role as activated substrates in transition-metal catalysis, particularly with palladium. acs.org The 2-nitrophenoxy group is an excellent leaving group, comparable in reactivity to a halide in certain catalytic cycles. This property allows this compound to act as an electrophilic partner in cross-coupling reactions.
Research by Goossen and others has shown that nitrophenyl esters can undergo palladium-catalyzed decarbonylative olefination, a process that serves as a waste-free alternative to the classic Heck reaction. organic-chemistry.org In this type of transformation, the palladium catalyst inserts into the aryl-oxygen bond of the ester, leading to the extrusion of the carbonyl group (as CO) and the nitrophenoxide. The resulting aryl-palladium species can then couple with an olefin to form a new C-C bond. This strategy avoids the need for converting the carboxylic acid to a more reactive derivative like an acid chloride or triflate.
Similarly, nitrophenyl acetates have been successfully used in palladium-catalyzed decarboxylative couplings with aryl halides to form 1,1-diaryl methanes. acs.org By analogy, this compound could potentially be used in related palladium-catalyzed reactions where the 3-chlorobenzoyl moiety is transferred to a nucleophile, with the 2-nitrophenoxide acting as the leaving group.
| Catalytic Reaction | Role of Nitrophenyl Ester | Key Advantage | Representative Citation |
| Decarbonylative Olefination | Arylating Agent (Source of Aryl Group) | Low-waste Heck reaction variant | organic-chemistry.org |
| Decarboxylative Cross-Coupling | Electrophilic Partner | Use of carboxylic acid derivatives directly | acs.org |
| Suzuki-Miyaura Coupling | Activated Ester Substrate | Alternative to aryl halides | ipb.pt |
Development of Advanced Materials and Conjugated Systems
The structural motifs within this compound are found in various advanced materials. The nitroaromatic component is particularly notable for its photoactive and electron-accepting properties.
Analogous nitrobenzyl esters have been investigated for their use in photoresist materials for lithography and microelectronics. vulcanchem.com Under UV irradiation, the nitro group can undergo rearrangement to form highly reactive nitrene species, which can induce crosslinking in polymer matrices. While this compound is not a nitrobenzyl ester, the photo-labile nature of the nitro group is a shared characteristic.
Furthermore, the synthesis of functionalized aromatic polymers and cage-rearranged silsesquioxanes has been achieved using nitrophenyl derivatives. researchgate.net These materials often possess unique thermal or optical properties. The incorporation of a molecule like this compound into a polymer backbone, for example after reduction of the nitro group to a polymerizable amine, could impart specific characteristics such as increased thermal stability or altered solubility due to the presence of the chloro- and benzoate (B1203000) groups.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the coordination geometry of 3-chlorobenzoate ligands in metal complexes involving 2-nitrophenyl derivatives?
- Methodological Answer : Employ SHAPE analysis to evaluate metal-ligand coordination geometry. For example, in Mn²⁺ complexes with 3-chlorobenzoate anions, SHAPE calculations (CShM values) can distinguish between face-capped octahedral (CShM = 1.589) and trigonal prismatic geometries (CShM = 1.807). Pair this with bond-valence sum (BVS) analysis to confirm oxidation states (e.g., Mn²⁺ via BVS = 1.97 v.u.) and X-ray crystallography for structural validation .
Q. How can researchers optimize the synthesis of 2-nitrophenyl-containing benzoate derivatives like 2-Nitrophenyl 3-chlorobenzoate?
- Methodological Answer : Use a modified synthetic route involving carbothioamide intermediates and nitroaromatic coupling. For example, 3-chloro-N-(1-morpholino-4-oxo-1H-spiro[benzo[c]isoxazole-3,2-thiazolidin]-3-yl)-2-(2-nitrophenyl)-4-oxoazetidine-1-carbothioamide synthesis employs stepwise acylation and cyclization under controlled pH and temperature. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) .
Q. What solvent systems are suitable for stabilizing 2-nitrophenyl esters in spectroscopic studies?
- Methodological Answer : Use methylene chloride:benzene (1:1 v/v) mixtures for dissolution and storage, as they minimize ester hydrolysis. For long-term stability, store solutions at –20°C under inert gas (e.g., argon) to prevent nitro-group reduction .
Advanced Research Questions
Q. How do microbial enzymes like benzoate 1,2-dioxygenase interact with halogenated benzoates such as 3-chlorobenzoate, and what experimental approaches can elucidate these mechanisms?
- Methodological Answer : Use Rhodococcus opacus 1CP cells as a biosensor model. Conduct kinetic assays (V vs. S dependencies) to detect allosteric interactions: 3-chlorobenzoate induces negative cooperativity in benzoate 1,2-dioxygenase, while benzoate shows positive cooperativity. Pair this with membrane immobilization techniques to study substrate-specific transport systems via fluorescence-based microbial sensors .
Q. What strategies resolve contradictions in biodegradation pathways for 3-chlorobenzoate derivatives under anaerobic vs. phototrophic conditions?
- Methodological Answer : Compare reductive dehalogenation in anaerobic Desulfomonile tiedjei (purify membrane-bound dehalogenase via CHAPS solubilization and hydrophobic interaction chromatography) with phototrophic Rhodopseudomonas palustris (low-oxygen photobiodegradation assays). For anaerobic systems, monitor benzoate formation via methyl viologen reduction; for phototrophic pathways, track dechlorination using ¹³C-labeled substrates and GC-MS .
Q. How can researchers differentiate between abiotic degradation and enzymatically driven dehalogenation of this compound in environmental samples?
- Methodological Answer : Use isotope-enriched internal standards (e.g., ¹³C-3-chlorobenzoate) in tandem with LC-MS/MS. Abiotic degradation produces predictable nitro-reduction byproducts (e.g., hydroxylamines), while enzymatic pathways yield benzoate and nitrophenol derivatives. Validate with enzyme inhibition assays (e.g., sodium azide for metalloenzymes) .
Q. What crystallographic methods are critical for resolving structural ambiguities in nitroaromatic-coordinated metal complexes?
- Methodological Answer : Perform high-resolution X-ray diffraction (≤0.8 Å) to resolve Jahn-Teller distortions in MnIII centers. For example, elongated axial bonds (e.g., Mn–Owater = 2.42 Å vs. equatorial Mn–Noxime = 1.91 Å) confirm tetragonal distortion. Deposit raw data with the Cambridge Crystallographic Data Centre (CCDC) for cross-validation .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported coordination numbers for transition metals in 3-chlorobenzoate complexes?
- Methodological Answer : Reconcile conflicting data (e.g., 7-coordinate Mn²⁺ vs. 6-coordinate MnIII) using BVS refinement and charge-balance calculations. For example, Mn²⁺ in 3-chlorobenzoate complexes requires three carboxylate ligands to balance charge, confirmed via titration with AgNO₃ .
Q. What meta-analytical approaches are effective for synthesizing conflicting biodegradation rates of chlorobenzoates across studies?
- Methodological Answer : Apply hierarchical Bayesian modeling to datasets from divergent conditions (e.g., aerobic vs. anaerobic). Weight studies by sample size and method rigor (e.g., isotopic tracing vs. colorimetric assays). Use forest plots to visualize heterogeneity in dechlorination half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
